
大豆苷
概述
科学研究应用
大豆黄酮在科学研究中有着广泛的应用:
化学: 用作异黄酮化学和合成研究中的模型化合物。
生物学: 研究其在植物防御机制和信号传导中的作用。
作用机制
大豆黄酮主要通过与雌激素受体的相互作用发挥作用。它可以与雌激素受体α和β结合,模拟内源性雌激素的作用。 这种相互作用会影响各种信号通路,包括参与细胞增殖、凋亡和抗氧化防御的通路 . 此外,大豆黄酮可以被肠道菌群代谢生成染料木素,这是一种具有更高雌激素活性的化合物 .
类似化合物:
染料木黄酮: 另一种存在于大豆中具有类似雌激素活性的异黄酮。
大豆黄素: 大豆中含量较低的异黄酮,具有较弱的雌激素作用。
生物黄酮A: 一种存在于红三叶草中的异黄酮,具有潜在的健康益处。
比较:
大豆黄酮与染料木黄酮: 这两种化合物都具有雌激素活性,但染料木黄酮在骨骼健康和癌症预防方面通常被认为更有效。
大豆黄酮与大豆黄素: 与大豆黄素相比,大豆黄酮含量更高,雌激素作用更强。
大豆黄酮与生物黄酮A: 尽管两者都具有健康益处,但大豆黄酮的研究更广泛,在保健品中也更常用
大豆黄酮独特的特性和潜在的健康益处使其成为各个研究和工业领域关注的焦点。
生化分析
Biochemical Properties
Daidzein is an isoflavonoid derived from the shikimate pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . It interacts with several enzymes and proteins, including those involved in the phenylpropanoid pathway . The specific enzymes include isoflavone synthase (IFS), which exists in two isoforms that can use both liquiritigenin and naringenin to give daidzein .
Cellular Effects
Daidzein has been shown to have various effects on different types of cells. For instance, it has been found to stimulate the proliferation of estrogen-receptor alpha positive (ERα+) breast cancer cells at low concentrations . It also has anti-inflammatory action in tumor necrosis factor-α (TNF-α)-treated murine lung epithelial cells .
Molecular Mechanism
The molecular mechanisms underlying the action of daidzein include diverged pathways where daidzein has been shown to interact with several signaling molecules and receptors to achieve desirable effects . It has been suggested that daidzein could interact with the estrogen receptor to stimulate cell cycle progression in G1-phase by stimulating the PI3K-AKT pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, daidzein has been shown to have various effects over time. For instance, a newly discovered form of daidzein exhibited better thermal stability, lower moisture sorption, and faster dissolution rate compared with other forms .
Dosage Effects in Animal Models
In animal models, the effects of daidzein vary with different dosages. For example, dietary supplementation with 50 mg/kg daidzein improved growth performance, increased SOD activity, and decreased plasma MDA in weaning pigs . At higher dosages, daidzein has been demonstrated to protect the kidney against cisplatin-induced nephrotoxicity in mice by alleviating oxidative stress, inflammation, and cell death .
Metabolic Pathways
Daidzein is involved in the shikimate pathway, a metabolic pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . During the fermentation of legume food, daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in human intestinal tract can further convert daidzein into equol .
Transport and Distribution
Daidzein and its derivatives were found in the plasma 4 hours after the intravenous injection in mice . The presence of daidzein and its monosulfates in the brain indicated that they could penetrate the blood–brain barrier .
Subcellular Localization
The subcellular localization of daidzein is not well studied. It is known that isoflavone synthase, the enzyme involved in the biosynthesis of daidzein, is localized on the endoplasmic reticulum . This suggests that daidzein might also be localized in the same subcellular compartment during its biosynthesis.
准备方法
合成路线和反应条件: 大豆黄酮可以通过多种方法合成,包括酶水解和化学合成。一种高效的方法是使用深共熔溶剂中的β-葡萄糖苷酶对大豆黄酮的糖苷形式大豆甙进行酶水解。 这种方法对环境友好,并能产生高纯度的大豆黄酮 .
工业生产方法: 大豆黄酮的工业生产通常涉及从大豆和其他豆科植物中提取。 该过程包括从植物材料中分离异黄酮,然后进行纯化步骤以获得纯形式的大豆黄酮 .
化学反应分析
反应类型: 大豆黄酮会发生各种化学反应,包括:
氧化: 大豆黄酮可以被氧化形成不同的产物,具体取决于反应条件。
还原: 大豆黄酮的还原可以导致二氢大豆黄酮的形成。
取代: 大豆黄酮可以发生取代反应,尤其是在亲电试剂的存在下。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 在受控条件下可以使用卤素等亲电试剂。
主要形成的产物:
氧化: 大豆黄酮的各种氧化衍生物。
还原: 二氢大豆黄酮。
取代: 大豆黄酮的卤代衍生物
相似化合物的比较
Genistein: Another isoflavone found in soybeans with similar estrogenic activity.
Glycitein: A less abundant isoflavone in soybeans with weaker estrogenic effects.
Biochanin A: An isoflavone found in red clover with potential health benefits.
Comparison:
Daidzein vs. Genistein: Both compounds have estrogenic activity, but genistein is generally considered more potent in its effects on bone health and cancer prevention.
Daidzein vs. Glycitein: Daidzein is more abundant and has stronger estrogenic effects compared to glycitein.
Daidzein vs. Biochanin A: While both have health benefits, daidzein is more widely studied and utilized in health supplements
Daidzein’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022310 | |
| Record name | 7,4'-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Daidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-66-8 | |
| Record name | Daidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7,4'-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAIDZEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Daidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
323 °C | |
| Record name | Daidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


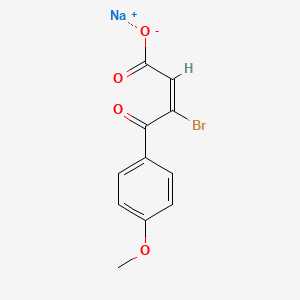
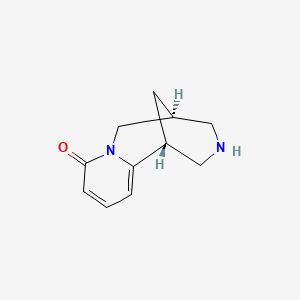
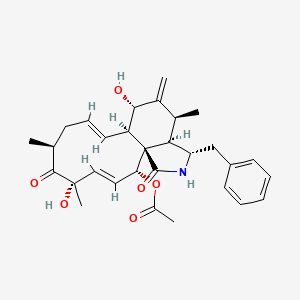
![4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1669696.png)
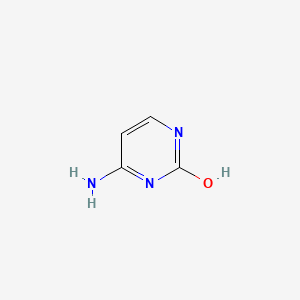

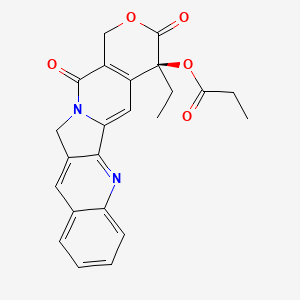
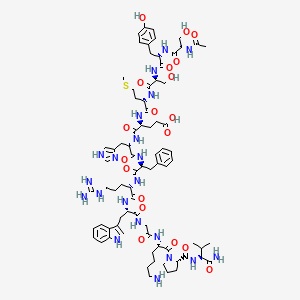
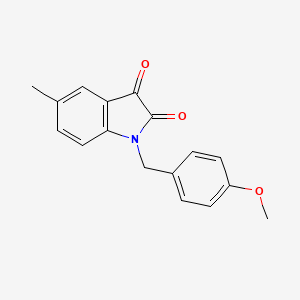

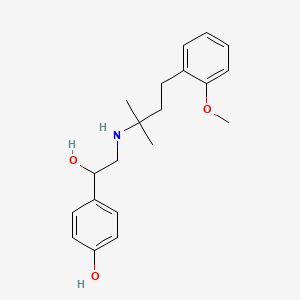
![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)
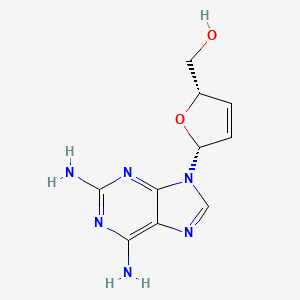
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)
